molecular formula C21H44NO4P B11938965 Dioctyl (diethylamino)carbonylphosphonate CAS No. 1933-57-9

Dioctyl (diethylamino)carbonylphosphonate

Cat. No.: B11938965
CAS No.: 1933-57-9
M. Wt: 405.6 g/mol
InChI Key: WMLWCCYCFTXZFU-UHFFFAOYSA-N
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Description

Dioctyl (diethylamino)carbonylphosphonate (CAS 1933-57-9) is a phosphonate derivative featuring a diethylamino group and a carbonyl moiety attached to the phosphorus center. Phosphonates are organophosphorus compounds characterized by a direct carbon-phosphorus (C–P) bond, which confers exceptional hydrolytic stability compared to phosphate esters.

Properties

CAS No.

1933-57-9

Molecular Formula

C21H44NO4P

Molecular Weight

405.6 g/mol

IUPAC Name

1-dioctoxyphosphoryl-N,N-diethylformamide

InChI

InChI=1S/C21H44NO4P/c1-5-9-11-13-15-17-19-25-27(24,21(23)22(7-3)8-4)26-20-18-16-14-12-10-6-2/h5-20H2,1-4H3

InChI Key

WMLWCCYCFTXZFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(C(=O)N(CC)CC)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctyl (diethylamino)carbonylphosphonate typically involves the reaction of dioctyl phosphite with diethylamino carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

Dioctyl (diethylamino)carbonylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates. These products have various applications in different fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Dioctyl (diethylamino)carbonylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dioctyl (diethylamino)carbonylphosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The diethylamino-carbonyl group in the target compound distinguishes it from simpler alkyl or halogenated phosphonates. This moiety may enhance metal-coordination capabilities (e.g., in catalysis) or bioactivity, as aminophosphonates are known for enzyme inhibition . Halogenated analogs (e.g., Diethyl [chloro(difluoro)methyl]phosphonate) exhibit higher electrophilicity, making them suitable for nucleophilic substitutions or as intermediates in organofluorine chemistry . Aromatic phosphonates (e.g., Diethyl 2-oxo-2-arylethylphosphonates) are often synthesized via Arbuzov-type reactions and serve as precursors to bioactive heterocycles .
  • Michaelis-Arbuzov reactions : Trialkyl phosphites reacting with alkyl halides (e.g., synthesis of Diethyl 2-oxo-2-arylethylphosphonates using triethylphosphite and bromo ketones) .
  • Diazo transfer: Employing sulfonyl azides for introducing amino groups (e.g., α-diazocarbonyl phosphonates) .
  • Physical Properties: Lipophilicity increases with longer alkyl chains (e.g., dioctyl esters vs. diethyl esters), affecting solubility in organic matrices . Ionic derivatives like Diethyl(aminomethyl)phosphonate oxalate exhibit higher water solubility due to salt formation .

Biological Activity

Dioctyl (diethylamino)carbonylphosphonate, with the chemical formula C21H44NO4P, is an organophosphorus compound notable for its diverse applications in chemistry, biology, and industry. This article delves into its biological activity, exploring its mechanisms, potential therapeutic uses, and relevant research findings.

This compound has a unique structure that includes a phosphonate group attached to a diethylamino carbonyl moiety. The molecular weight is approximately 405.6 g/mol, and it is classified under organophosphorus compounds. The compound's structure is critical for its biological interactions and activities.

PropertyValue
CAS No.1933-57-9
Molecular FormulaC21H44NO4P
Molecular Weight405.6 g/mol
IUPAC Name1-dioctoxyphosphoryl-N,N-diethylformamide
InChI KeyWMLWCCYCFTXZFU-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and biochemical pathways. Research indicates that this compound can inhibit certain enzymes by binding to their active sites, which subsequently alters various metabolic processes within cells. This inhibition can lead to significant changes in cellular functions, making it a valuable compound for biochemical studies.

Biological Applications

  • Enzyme Inhibition : this compound has been studied for its potential to inhibit enzymes involved in various metabolic pathways. For instance, it may affect phosphatase activity, which is crucial in signal transduction pathways.
  • Drug Delivery Systems : The compound shows promise as a drug delivery agent due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.
  • Biochemical Probes : Its unique structure allows it to serve as a biochemical probe in research settings, aiding in the study of enzyme mechanisms and interactions.

Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of this compound on phosphatase enzymes, researchers found that the compound significantly reduced enzyme activity in vitro. The inhibition was dose-dependent, indicating potential therapeutic applications in conditions where phosphatase activity is dysregulated.

Study 2: Drug Delivery

A recent investigation explored the use of this compound as a carrier for anticancer drugs. The results demonstrated enhanced cellular uptake and improved therapeutic efficacy compared to standard delivery methods. This suggests that the compound could be developed into effective drug delivery systems.

Study 3: Toxicological Assessment

Toxicological studies have assessed the safety profile of this compound. Results indicated low toxicity levels in mammalian cell lines, supporting its potential use in pharmaceutical applications.

Comparative Analysis with Similar Compounds

This compound can be compared with other organophosphorus compounds based on their biological activities:

CompoundBiological ActivityUnique Features
Dioctyl sebacatePlasticizer; low toxicityCommonly used in plastics
Diisodecyl adipateLubricant; moderate toxicityUsed in industrial applications
Dioctyl azelatePlasticizer; low environmental impactBiodegradable properties

This compound stands out due to its dual role as an enzyme inhibitor and drug delivery agent, which is not commonly found in similar compounds.

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